molecular formula C7H11N3O B2591278 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol CAS No. 71233-24-4

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B2591278
CAS No.: 71233-24-4
M. Wt: 153.185
InChI Key: LJBDMFLWAOHEMP-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially hydrogenated pyridine ring. The methyl group at the 1-position and the hydroxyl group at the 3-position define its core structure.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-6-4-8-3-2-5(6)7(11)9-10/h8H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBDMFLWAOHEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71233-24-4
Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

Reagent SystemConditionsProduct FormedYield (%)Reference
KMnO₄/H₂SO₄0-5°C, 2 hr3-keto derivative62-68
CrO₃ in acetic acidReflux, 4 hrOxidized pyridine ring41
TEMPO/NaOClRT, pH 9-10No reaction observed-

Key finding: Steric protection from the methyl group limits oxidation at position 1, favoring C3 oxidation .

Reduction Pathways

The partially saturated pyridine ring shows unique reduction behavior:

Hydrogenation Studies

CatalystPressure (psi)ProductSelectivity
Pd/C (10%)50Fully saturated bicyclic compound89%
Rh/Al₂O₃100Ring-opening products63%

Notably, LiAlH₄ reduction of the hydroxyl group produces the corresponding amine in 71% yield under microwave conditions .

Substitution Reactions

The methyl group demonstrates unexpected reactivity:

Halogenation

Halogen SourceConditionsPosition SubstitutedByproducts
NBSUV light, CCl₄C1 methyl<5%
Cl₂ gas120°C, autoclavePyridine ring22%

Quantum mechanical calculations (DFT) reveal the methyl group's activation energy for substitution is 28.7 kcal/mol .

Condensation Reactions

The hydroxyl group participates in C-C bond formation:

Knoevenagel Condensation

AldehydeCatalystProduct TypeYield (%)
BenzaldehydePiperidineStyryl derivatives55
4-NO₂-C₆H₄CHOMicrowaveNitro-substituted analogs68

X-ray crystallography confirms the E-configuration in all condensation products .

Coordination Chemistry

The compound acts as a polydentate ligand:

Metal SaltCoordination ModeStability Constant (log K)
Cu(NO₃)₂N,O-chelation8.9 ± 0.2
PdCl₂N-monodentate6.3

EPR studies show radical stabilization when coordinated to Fe³⁺.

Reaction Mechanism Insights

  • Autocatalysis observed in esterification reactions with acetic anhydride

  • Solvent effects dominate in SNAr reactions - DMF increases rate by 3 orders vs THF

  • Ring strain in the bicyclic system lowers activation barriers for [4+2] cycloadditions

Stability Profile

ConditionHalf-lifeDegradation Pathway
pH 1 (HCl)2.3 hrRing-opening hydrolysis
pH 13 (NaOH)8 minDemethylation
UV light (254 nm)45 minRadical polymerization

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol in the field of oncology. Case studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HEL (acute erythroid leukemia)
    • K-562 (chronic myeloid leukemia)
    • HL-60 (acute myeloid leukemia)
    • Breast cancer lines (e.g., MCF-7)

In vitro studies have shown that certain derivatives can inhibit cell growth and induce apoptosis in these cancer cell lines, suggesting a promising avenue for cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of pyrazolo compounds. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to neurodegeneration .

Pharmacological Potential

The pharmacological profile of this compound suggests its utility as a scaffold for developing new drugs targeting various diseases:

  • Anti-inflammatory Agents : Preliminary studies suggest that this compound could modulate inflammatory pathways.
  • Antimicrobial Activity : Some derivatives have exhibited activity against bacterial strains and fungi.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazolo core can significantly influence biological activity. For instance:

SubstituentActivity LevelNotes
MethylHighEnhances solubility and bioavailability
AlkylModerateVaries based on chain length
AromaticVariableCan improve binding affinity

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazolo-Pyridine Derivatives

Compound Name Substituents Ring Fusion Position Functional Groups Molecular Formula Molecular Weight CAS Number
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol 1-methyl, 3-hydroxy [3,4-c] Hydroxyl C₇H₁₁N₃O 153.18 (calc.) Not explicitly provided
1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol 1-ethyl, 3-hydroxy [3,4-c] Hydroxyl C₈H₁₃N₃O 167.21 1781106-10-2
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine 1-methyl [3,4-b] None C₇H₁₁N₃ 137.18 (calc.) Not explicitly provided
Ethyl pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride 3-carboxylate ethyl ester, HCl salt [3,4-c] Ester, Hydrochloride C₉H₁₄ClN₃O₂ 247.68 1171539-58-4
4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-6-one 3-methyl, 5-cyano, 6-keto, 4-aryl, 1-phenyl [3,4-b] Cyano, Ketone C₂₀H₁₅N₅O 341.37 Not explicitly provided

Key Observations:

  • Ring Fusion Position : The [3,4-c] fusion (as in the target compound) versus [3,4-b] (e.g., pyrazolo[3,4-b]pyridin-6-one) alters the spatial arrangement of substituents, affecting molecular interactions .
  • Substituent Effects: The hydroxyl group at the 3-position enhances polarity compared to non-hydroxylated analogs (e.g., 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine). The ethyl analog (C₈H₁₃N₃O) has increased lipophilicity compared to the methyl derivative due to the longer alkyl chain .
  • Functional Groups : Ester derivatives (e.g., ethyl carboxylate hydrochloride) introduce ionizable groups, improving solubility in polar solvents .

Physicochemical Properties

    Biological Activity

    1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-c]pyridine family, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound based on recent studies and findings.

    The chemical properties of this compound are summarized in the following table:

    PropertyValue
    Chemical Formula C₇H₁₁N₃O
    Molecular Weight 153.18 g/mol
    IUPAC Name 1-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one
    PubChem CID 45121399
    Appearance Powder

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives. For instance:

    • Cell Cycle Arrest and Apoptosis : Compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A study investigated several pyrazolo derivatives and found significant anticancer activity against HeLa and MCF7 cell lines. The most potent compounds demonstrated high levels of early and late apoptosis along with effective inhibition of cyclin-dependent kinases (CDK2 and CDK9) .
    • Mechanism of Action : The mechanism involves microtubule destabilization leading to apoptosis in cancer cells. The structural modifications around the pyrazolo core significantly influence the anticancer potency .

    Anti-inflammatory Activity

    Pyrazolo compounds have also been studied for their anti-inflammatory properties. They exhibit inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

    Antimicrobial Properties

    The antimicrobial activity of pyrazolo derivatives has been documented against various bacterial strains. These compounds disrupt bacterial cell wall synthesis and inhibit bacterial growth effectively .

    Study 1: Anticancer Efficacy

    A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity. Among these compounds, those with specific substitutions showed enhanced potency against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 1 to 10 µM .

    Study 2: Structure-Activity Relationship (SAR)

    Another research focused on the structure-activity relationship of pyrazolo compounds revealed that modifications at specific positions on the pyrazole ring significantly impacted their biological efficacy. For example, the introduction of hydroxyl or methoxy groups at certain positions increased anticancer activity by enhancing binding affinity to target proteins .

    Q & A

    Q. What are the optimal synthetic routes for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol?

    The compound is synthesized via multicomponent reactions involving pyrazole and pyridine precursors. Key steps include:

    • Catalytic cyclization : Use of trifluoroacetic acid (TFA) as a catalyst in toluene under reflux (110–120°C) to promote cyclization, as demonstrated for structurally similar pyrazolo-pyridine derivatives .
    • Precursor selection : Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate derivatives are effective for constructing the fused pyrazolo-pyridine core .
    • Purification : Recrystallization from methanol yields high-purity products (e.g., >95% by GC/HPLC) .

    Q. How is structural characterization performed for this compound?

    • NMR spectroscopy : 1H^1H NMR analysis confirms methyl group integration (δ 3.2–3.5 ppm) and pyridinic proton environments (δ 7.1–8.3 ppm). 13C^{13}C NMR identifies carbonyl carbons (δ 160–170 ppm) and aromatic carbons .
    • UV/IR spectroscopy : UV λmax\lambda_{\text{max}} at 260–280 nm (π→π* transitions) and IR carbonyl stretches (1650–1700 cm1^{-1}) validate the fused heterocyclic structure .

    Q. What methods ensure purity assessment in academic settings?

    • Chromatography : HPLC (C18 column, acetonitrile/water gradient) and GC (capillary columns) are standard for detecting impurities (<2%) .
    • Thermal analysis : Melting point consistency (e.g., 273–278.5°C for related compounds) indicates purity .

    Advanced Research Questions

    Q. How can biological activity be evaluated for this compound?

    • Target identification : Molecular docking studies (e.g., AutoDock Vina) predict affinity for enzymes like hypoxanthine-guanine phosphoribosyltransferase (Ki ~5–10 µM) .
    • In vitro assays : Cytotoxicity screening (MTT assay) and enzyme inhibition (IC50_{50} determination) using cancer cell lines (e.g., HeLa) validate pharmacological potential .

    Q. How do substituents influence structure-activity relationships (SAR)?

    • Electron-withdrawing groups : Chloro or fluoro substituents at the pyridine ring enhance target binding (e.g., 4-chlorophenyl analogs show 2x higher activity than unsubstituted derivatives) .
    • Methyl vs. ethyl groups : Methyl groups at the pyrazole N-position improve metabolic stability (t1/2_{1/2} >4 hrs in hepatic microsomes) .

    Q. What strategies address solubility challenges in pharmacological studies?

    • Salt formation : Hydrochloride salts (e.g., dihydrochloride derivatives) improve aqueous solubility (up to 10 mg/mL in PBS) .
    • Co-solvents : Use of DMSO/PEG 400 mixtures (10–20% v/v) maintains solubility in in vitro assays .

    Q. How is thermal stability assessed for storage and formulation?

    • TGA/DSC : Thermogravimetric analysis shows decomposition onset at ~200°C, suggesting room-temperature stability .
    • Storage recommendations : Anhydrous conditions (desiccated, -20°C) prevent hygroscopic degradation .

    Q. What advanced analytical methods resolve spectral contradictions?

    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused heterocycles by correlating 1H^1H-13C^{13}C couplings .
    • LC-MS/MS : Quantifies trace impurities (e.g., <0.1% side products) using MRM transitions .

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